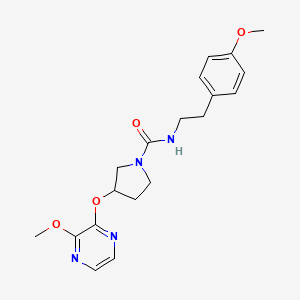
N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as MPX, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Discovery and Structural Analysis
Discovery of Selective Met Kinase Inhibitors : Research led to the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in specific human gastric carcinoma models following oral administration. This indicates a potential pathway for cancer treatment research involving similar compounds (Schroeder et al., 2009).
Structural and Conformational Studies : The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were analyzed, highlighting its potential as an antineoplastic agent. Such studies are crucial for understanding the physicochemical properties and therapeutic potentials of related compounds (Banerjee et al., 2002).
Potential Applications in Drug Discovery
Synthesis of Novel Compounds for Antitubercular and Antibacterial Activities : A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives were synthesized, showing potent anti-TB and antibacterial activities. This suggests that compounds with similar structures could be explored for their antimicrobial properties (Bodige et al., 2019).
Antitumor and Antimicrobial Activities of Pyrazoles : N-arylpyrazole-containing enaminones were synthesized, leading to compounds with significant cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity. This research underscores the potential of similar chemical entities in developing treatments for cancer and infections (Riyadh, 2011).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-15-5-3-14(4-6-15)7-9-22-19(24)23-12-8-16(13-23)27-18-17(26-2)20-10-11-21-18/h3-6,10-11,16H,7-9,12-13H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWOVJKHACDVMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

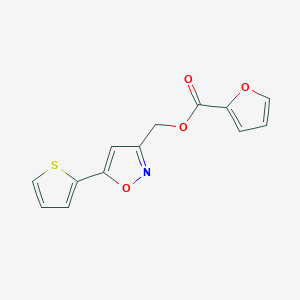
![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)

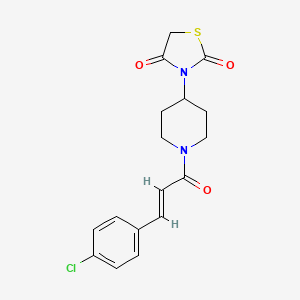
![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)
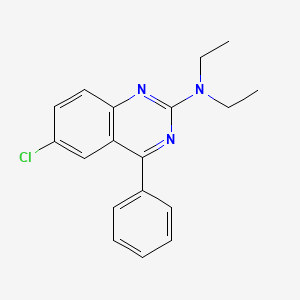
![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2356490.png)
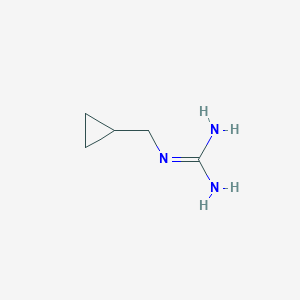




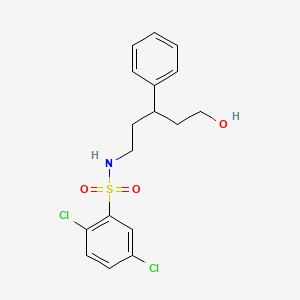
![Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356501.png)